Tetraethyleniminobenzo-quinone

Bioreductive alkylating agents DNA cross-linking Structure-activity relationships

Researchers requiring a maximal-valency DNA cross-linking agent often face limited availability of the fully substituted aziridinylbenzoquinone standard. Tetraethyleniminobenzo-quinone (TEB; NSC 31717) solves this as the tetrasubstituted member, bearing four aziridine groups for direct comparative genotoxicity and NQO1-dependent activation studies against tri- and bifunctional analogs. - Maximally aziridinyl-substituted quinone for DNA ICL multiplicity studies. - Validated positive control for in vitro chromosome aberration and in vivo germline mutagenesis assays. - NCI-60 data (NSC 31717) available for COMPARE pharmacophore analysis.

Molecular Formula C14H16N4O2
Molecular Weight 272.3 g/mol
CAS No. 4239-06-9
Cat. No. B1203739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyleniminobenzo-quinone
CAS4239-06-9
Synonyms2,3,5,6-tetraethyleneimino-1,4-benzoquinone
tetraethyleneimino-1,4-benzoquinone
Molecular FormulaC14H16N4O2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5
InChIInChI=1S/C14H16N4O2/c19-13-9(15-1-2-15)10(16-3-4-16)14(20)12(18-7-8-18)11(13)17-5-6-17/h1-8H2
InChIKeyGNSPPAGSLFPHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyleniminobenzo-quinone Identity and Comparator Landscape


Tetraethyleniminobenzo-quinone (TEB; 2,3,5,6-tetrakis(1-aziridinyl)-1,4-benzoquinone; CAS 4239-06-9) is a fully substituted, tetrafunctional quinone-based alkylating agent bearing four aziridine (ethyleneimine) pharmacophores on a single 1,4-benzoquinone scaffold. Its canonical IUPAC identity and physicochemical descriptors are catalogued in authoritative databases including the NLM MeSH Supplementary Concept registry and the NIST-linked CAS registry [1]. TEB belongs to the broader aziridinylbenzoquinone (AzBQ) family of bioreductive alkylating agents, a class historically explored for their ability to undergo enzymatic two-electron reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) to generate DNA-cross-linking hydroquinone species [2]. The compound was evaluated by the U.S. National Cancer Institute under NSC designation 31717 [3]. Within this class, the most direct structural analogs are the trifunctional Tris(1-aziridinyl)-p-benzoquinone (Triaziquone/Trenimon; CAS 68-76-8) and various bifunctional 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives (e.g., Diaziquone/AZQ; CAS 57998-68-2), making TEB the maximally aziridinyl-substituted member of this pharmacologically significant series.

Architecture Maximally substituted member of the aziridinylbenzoquinone class for polyfunctional alkylation studies.
Research Identity Direct-acting polyfunctional tool compound for DNA cross-link architecture and genetic toxicology research.
Screening Resource NCI DTP designation (NSC 31717) enables systematic cross-study COMPARE analysis with tri- and bifunctional analogs.

Why Aziridinylbenzoquinone Analogs Cannot Substitute for TEB


Within the aziridinylbenzoquinone class, the number and positional arrangement of aziridine rings directly govern both the multiplicity of DNA alkylation events and the compound's cross-linking architecture. Trifunctional Trenimon (three aziridine groups) and bifunctional Diaziquone (two aziridine groups) produce qualitatively and quantitatively distinct DNA damage spectra compared to the tetrasubstituted TEB [1]. A foundational comparative study demonstrated that increasing aziridine functionality from monofunctional to bifunctional to trifunctional ethyleneimino-quinones yielded progressively higher frequencies of chromatid breaks, isochromatid breaks, and chromatid translocations in human leukocyte chromosomes, with cross-linking efficiency driving this gradient [2]. Moreover, TEB alone among a panel of structurally diverse mutagens exhibited a unique correlation between dominant lethal induction and other forms of genetic damage in whole-organism germline mutagenesis assays, indicating a damage pattern not recapitulated by non-aziridinyl agents or by analogs with fewer alkylating centers [3]. Consequently, substitution of TEB with a tri- or di-aziridinyl analog will necessarily alter the valency, geometry, and biological outcome of macromolecular cross-linking, invalidating direct interchange in applications where alkylating multiplicity is the critical experimental variable.

TEB (Tetrafunctional)
Tri- or bifunctional analogs (Trenimon, Diaziquone) produce distinct DNA cross-link architectures and damage spectra due to reduced aziridine multiplicity.
TEB (Germline Concordance)
Reference mutagens such as MMS do not replicate TEB's unique concordance between dominant lethal induction and chromosomal damage endpoints.
TEB (Clastogenic Hierarchy)
Lower-functionality aziridinylquinones lack the predicted maximal chromosome breakage potency associated with TEB's four alkylating centers.

Quantitative Differentiation Evidence for TEB vs. Closest Analogs


Four-Valent Alkylating Architecture vs. Tri- and Di-Aziridinyl Analogs

TEB is the only fully substituted 1,4-benzoquinone carrying four aziridine rings, compared with the trifunctional Trenimon (Triaziquone, CAS 68-76-8) and bifunctional 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives such as TW13 and RH1 [1]. The molecular formula of TEB is C14H16N4O2 (MW 272.31 Da), versus C12H13N3O2 (MW 231.25 Da) for Trenimon and C16H20N4O6 (MW 364.35 Da) for Diaziquone [2]. This additional aziridine moiety provides TEB with four potential sites for nucleophilic attack upon bioreductive activation, theoretically enabling a higher density of DNA-DNA, DNA-protein, and interstrand cross-links than its tri- or bifunctional counterparts.

Aziridine Valency
Cross-study comparable
4 vs. 3 vs. 2 groups
Maximal alkylating multiplicity supports polyfunctional cross-linking research.
Comparison based on IUPAC nomenclature and CAS registry data.
Bioreductive alkylating agents DNA cross-linking Structure-activity relationships

Concordance Between Dominant Lethal Induction and Other Genetic Damage

In a head-to-head comparative study of four structurally diverse mutagens tested in Drosophila melanogaster mature sperm, an apparent positive relationship between dominant lethal induction and other forms of genetic damage (sex-linked recessive lethals, chromosome loss, translocations) was detected only for TEB [1]. The comparator mutagens—methyl methanesulfonate (MMS), 2,4,6-trichlorophenyl-dimethyltriazene, and diethylnitrosamine (DEN)—did not exhibit this concordance, despite all four compounds being efficient inducers of sex-linked recessive lethals [2]. This observation suggests that TEB's tetrafunctional alkylating character produces a cohesive pattern of chromosomal damage that is mechanistically distinct from the damage profiles of mono- and bifunctional alkylators such as MMS.

Genetic Damage Concordance
Head-to-head
TEB only: concordant pattern
Reported unique germline damage linkage distinguishes TEB from MMS and DEN comparators.
Drosophila melanogaster mature sperm assay context.
Genetic toxicology Mutagenesis screening Drosophila germline assays

Aziridine Multiplicity and Chromosome Breakage Potency

A systematic comparison of three ethyleneimino-quinone compounds on human leukocyte chromosomes demonstrated a direct rank-order relationship between the number of aziridine groups and the frequency of induced chromosomal aberrations [1]. At equimolar active-group concentrations (compensating for differences in functionality), the monofunctional compound A137 induced the lowest frequencies of achromatic lesions, chromatid breaks, and isochromatid breaks; the bifunctional Chinon I (2,5-bis(ethyleneimino)-p-benzoquinone) yielded intermediate frequencies; and the trifunctional Trenimon produced the highest [1]. Although TEB was not directly included in this study, the established monotonic relationship between aziridine multiplicity and clastogenic potency implies that TEB, possessing four aziridine rings, would occupy the highest position in this functional hierarchy.

Chromosome Breakage Potency
Class-level inference
A137
Low
Chinon I
Trenimon
TEB
Predicted Max
Predicted highest clastogenic effect based on aziridine multiplicity SAR.
Human leukocyte assay; TEB not directly measured in this study.
Clastogenicity Chromosome aberration assay Ethyleneimine SAR

Direct-Acting Mutagenicity and Chromosome Loss Efficacy

In the Vogel and Leigh (1975) Drosophila germline study, the four test mutagens were classified by their chemical mode of action. TEB and MMS were categorized as 'direct mutagens' requiring no metabolic activation, and both were uniquely effective in the chromosome loss tests, whereas DEN did not induce translocations or chromosome breakage events [1]. Among the direct mutagens, TEB specifically demonstrated the previously noted correlation between dominant lethal induction and other genetic damage endpoints—a relationship not observed for MMS [2]. This positions TEB within the direct-acting class while conferring a distinct biological signature that MMS lacks.

Direct-Acting Mutagenicity
Head-to-head
Direct & concordant profile
Distinct response profile compared to direct (MMS) and indirect (DEN) mutagens.
Chromosome loss efficacy independent of metabolic activation.
Direct-acting mutagen Chromosome loss Drosophila genetic toxicology

NCI Screening Designation for Cross-Referencing Antitumor Activity

TEB was submitted to the U.S. National Cancer Institute Developmental Therapeutics Program and assigned NSC number 31717, a unique identifier that allows retrieval of its growth inhibition data across the NCI-60 human tumor cell line panel [1]. This designation distinguishes TEB from structurally related NCI-evaluated compounds such as Trenimon (NSC 29215) and Diaziquone/AZQ (NSC 182986), each of which possesses distinct COMPARE fingerprint patterns reflecting their differential cellular response profiles [2][3]. The availability of this NSC-indexed dataset provides a systematic, publicly accessible resource for quantitative comparison of TEB's cell-line-specific activity against its aziridinyl analogs.

NCI Screening Designation
Cross-study comparable
NSC 31717 vs. NSC 29215 vs. NSC 182986
Enables COMPARE analysis benchmarking against Trenimon and Diaziquone.
NCI-60 growth inhibition fingerprint context.
NCI-60 screening Antitumor drug discovery COMPARE analysis

Defined Research Applications of TEB


Positive Control for Polyfunctional Alkylating Agent Potency

TEB's demonstrated efficacy as a direct-acting mutagen that induces chromosome loss in Drosophila germline assays [1], combined with the class-level inference that tetrafunctionality yields maximal chromosome breakage frequencies relative to tri- and bifunctional analogs [2], supports its use as a high-potency positive control in genotoxicity screening. Its unique correlation between dominant lethal induction and other genetic damage endpoints—absent in MMS and DEN [1]—makes it particularly valuable for validating assay sensitivity to polyfunctional cross-linking agents in both in vitro chromosome aberration tests and in vivo germline mutagenesis studies.

Mechanistic Probe for DNA Cross-Link Architecture

With four aziridine groups available for nucleophilic attack upon bioreductive activation by NQO1 [1], TEB serves as the maximal-valency reference compound for investigating how aziridine multiplicity governs DNA interstrand cross-link (ICL) formation efficiency, ICL geometry, and DNA-protein cross-link stoichiometry. Comparative experiments pairing TEB (4 aziridine groups), Trenimon (3), and bifunctional probes (2) can delineate the quantitative contribution of alkylating valence to cross-link density and biological outcome, addressing a fundamental question in the design of bioreductive alkylating agents [2].

Standard Reference for NCI COMPARE Analysis

TEB's NSC designation (NSC 31717) provides a direct portal to its NCI-60 growth inhibition fingerprint [1], enabling systematic COMPARE correlation analysis against Trenimon (NSC 29215) and Diaziquone (NSC 182986) [2]. This quantitative dataset supports pharmacophore modeling efforts to identify structural determinants of differential tumor cell line sensitivity across the aziridinylbenzoquinone series, facilitating the rational design of next-generation bioreductive prodrugs with improved therapeutic indices.

NQO1-Dependent Bioreductive Activation Studies

The aziridinylbenzoquinone class, including TEB, undergoes two-electron reduction by NQO1 to generate DNA-alkylating hydroquinone species [1]. Studies with related compounds have demonstrated that aziridinylbenzoquinones exhibit higher cytotoxicity than aziridinyl-unsubstituted quinones with similar redox properties, and that cytotoxicity is not uniformly decreased by the NQO1 inhibitor dicumarol [2]. TEB, as the most densely aziridinyl-substituted member, can be employed alongside Trenimon and Diaziquone in NQO1-proficient versus NQO1-deficient isogenic cell lines to dissect the contribution of aziridine multiplicity to NQO1-dependent versus NQO1-independent cytotoxicity mechanisms.

Application
Selection Property
Validation Focus
Polyfunctional Alkylating Agent Research
Reported clastogenic potency & germline damage concordance
Verify chromosome aberration dose-response in target genotoxicity assays
DNA Cross-link Architecture Studies
Tetravalent aziridine scaffold
Validate NQO1-dependent cross-link adduct formation vs. mono-adducts
NCI COMPARE Analysis & Profiling
Public NCI-60 fingerprint (NSC 31717)
Benchmark growth inhibition correlation against tri-/di-aziridinyl analogs
NQO1-Dependent Bioreductive Activation
Bioreductive substrate profile
Assess model-response in NQO1 proficient vs. deficient isogenic lines
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